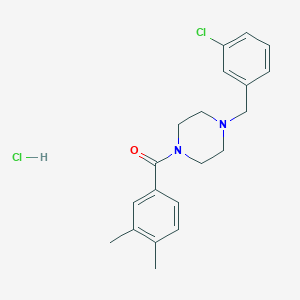![molecular formula C23H32N2O3 B6010843 2-[1-(2-ethoxybenzyl)-4-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6010843.png)
2-[1-(2-ethoxybenzyl)-4-(3-methoxybenzyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-ethoxybenzyl)-4-(3-methoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperazine derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-[1-(2-ethoxybenzyl)-4-(3-methoxybenzyl)-2-piperazinyl]ethanol is not fully understood. However, it has been suggested that the compound acts as an agonist or antagonist of specific receptors in the body. The compound may also affect the activity of enzymes or other proteins involved in various biological processes.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells, reduce inflammation, and improve neurological function. The compound has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-[1-(2-ethoxybenzyl)-4-(3-methoxybenzyl)-2-piperazinyl]ethanol in lab experiments is its high potency and selectivity. The compound can be used at low concentrations, which reduces the risk of toxicity. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-[1-(2-ethoxybenzyl)-4-(3-methoxybenzyl)-2-piperazinyl]ethanol. One of the areas of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases. Further studies are needed to understand the compound's mechanism of action and its effects on different biological processes. The compound's potential as a drug delivery system is also an area of interest for future research.
Conclusion
This compound is a promising compound that has significant potential in scientific research. The compound's pharmacological properties have been studied extensively, and the results have been promising. The compound's high potency and selectivity make it an attractive candidate for further research. The development of efficient synthesis methods and the investigation of the compound's potential as a therapeutic agent are areas of interest for future research.
Métodos De Síntesis
The synthesis of 2-[1-(2-ethoxybenzyl)-4-(3-methoxybenzyl)-2-piperazinyl]ethanol has been reported using different methods. One of the most common methods involves the reaction of 1-(2-ethoxybenzyl)-4-(3-methoxybenzyl)piperazine with ethylene oxide in the presence of a base, such as potassium hydroxide or sodium hydroxide. The reaction takes place under mild conditions, and the yield of the product is high.
Aplicaciones Científicas De Investigación
2-[1-(2-ethoxybenzyl)-4-(3-methoxybenzyl)-2-piperazinyl]ethanol has been studied for its potential pharmacological properties. It has been found to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders. The compound has been tested in vitro and in vivo, and the results have been promising.
Propiedades
IUPAC Name |
2-[1-[(2-ethoxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-3-28-23-10-5-4-8-20(23)17-25-13-12-24(18-21(25)11-14-26)16-19-7-6-9-22(15-19)27-2/h4-10,15,21,26H,3,11-14,16-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPOGKZDZXWLAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6010766.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(4,4,4-trifluorobutyl)-3-piperidinyl]propanamide](/img/structure/B6010785.png)

![2-amino-4-[2-(dimethylamino)pyrimidin-5-yl]-6-(4-hydroxyphenyl)-5-methylnicotinonitrile](/img/structure/B6010798.png)
![2-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6010807.png)
![2-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6010822.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-methoxypropanamide](/img/structure/B6010828.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B6010860.png)
![N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6010868.png)
![2,3-dimethoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6010874.png)
![N-1,3-benzothiazol-2-yl-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6010879.png)
![N~1~-(3-bromophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6010886.png)
